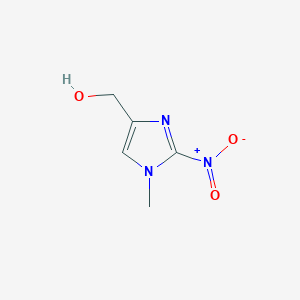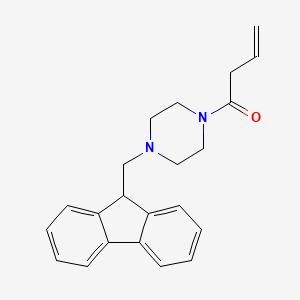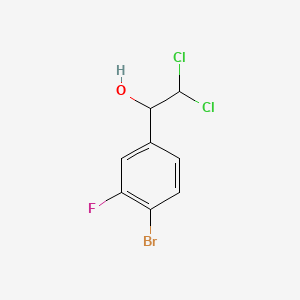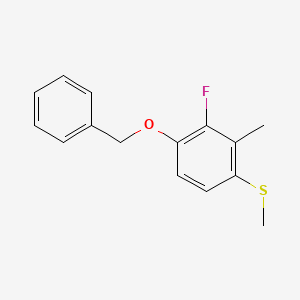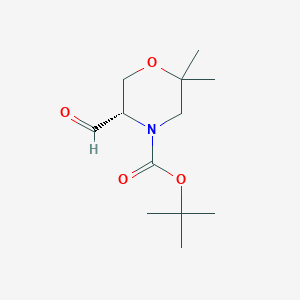![molecular formula C13H19NO2 B14024141 N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide is a benzamide derivative known for its significant biological activity. This compound is often used in scientific research due to its ability to inhibit specific enzymes and pathways, making it a valuable tool in the study of cellular processes and disease mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide is widely used in scientific research due to its ability to inhibit the MEK/ERK pathway . This pathway is crucial in cell signaling and is often implicated in cancer and other diseases. The compound is used to study:
Cellular Processes: Understanding the role of the MEK/ERK pathway in cell growth, differentiation, and apoptosis.
Disease Mechanisms: Investigating the involvement of this pathway in cancer, neurodegenerative diseases, and other conditions.
Drug Development: Serving as a lead compound for developing new therapeutic agents targeting the MEK/ERK pathway.
Mecanismo De Acción
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide acts as a highly selective non-ATP-competitive inhibitor of MEK1 and MEK2 . By inhibiting these kinases, the compound effectively blocks the phosphorylation of ERK1 and ERK2, leading to impaired tumor cell growth and survival. This inhibition disrupts the MAPK signaling pathway, which is critical for cell proliferation and survival in many cancer types.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
N-(4-phenylbutyl)-3-(5-(4-(trifluoromethyl)phenyl)-2H-1,2,3-triazol-4-yl)benzamide: Exhibits potent anticancer properties.
Uniqueness
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide is unique due to its high selectivity and potency as a MEK inhibitor. Its ability to effectively block the MEK/ERK pathway with minimal off-target effects makes it a valuable tool in both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12(9-15)14-13(16)11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1 |
Clave InChI |
IFOWNENNSNMODK-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)C[C@H](CO)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(CO)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


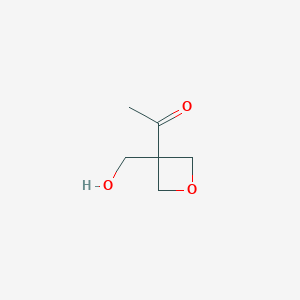
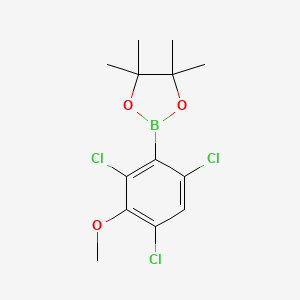
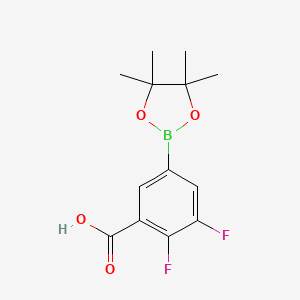

![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)
![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)
